4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate

Catalog No.
S2764918
CAS No.
1005096-41-2
M.F
C26H30N2O5S
M. Wt
482.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl ...

CAS Number

1005096-41-2

Product Name

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-[(4-cyanophenyl)methyl]-N-(4-methylphenyl)sulfonylcarbamate

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6

InChI

InChI=1S/C26H30N2O5S/c1-18(2)26-14-13-25(4,33-26)23(15-26)32-24(29)28(17-21-9-7-20(16-27)8-10-21)34(30,31)22-11-5-19(3)6-12-22/h5-12,18,23H,13-15,17H2,1-4H3

InChI Key

OEBKVFZEJDXYAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C#N)C(=O)OC3CC4(CCC3(O4)C)C(C)C

solubility

not available

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate is a complex organic compound with the molecular formula C25H31NO5S. This compound features a bicyclic structure known as 7-oxabicyclo[2.2.1]heptane, which is characterized by its unique arrangement of carbon atoms and the presence of an oxygen atom in the ring. The compound is notable for its functional groups, including a carbamate linkage and sulfonyl moiety, which contribute to its chemical reactivity and potential biological activity .

Typical of carbamates and sulfonamides. These may include:

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Reduction: The presence of the nitrile group (from the cyanobenzyl moiety) allows for potential reduction reactions, converting it to an amine.

These reactions highlight the compound's versatility in synthetic chemistry.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, sulfonamide derivatives are known for their antibacterial properties, and carbamates can have neurotoxic effects or serve as enzyme inhibitors. Preliminary studies suggest that this compound could possess anti-inflammatory or analgesic properties due to its structural analogies with known bioactive molecules .

Synthesis of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate typically involves multi-step organic synthesis techniques:

  • Formation of Bicyclic Structure: The bicyclic framework can be synthesized through cyclization reactions involving appropriate precursors such as isopropanol derivatives and ketones.
  • Carbamate Formation: Reacting an amine with a chloroformate or isocyanate leads to the formation of the carbamate linkage.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved through reaction with sulfonyl chlorides or other sulfonating agents.
  • Cyanobenzyl Substitution: Finally, a nucleophilic substitution reaction can introduce the cyanobenzyl moiety onto the nitrogen atom of the carbamate.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate may include:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its structural features that may interact favorably with biological targets.
  • Agricultural Chemicals: As a potential pesticide or herbicide derivative, given its chemical properties that may affect biological systems.
  • Chemical Research: Utilized in synthetic organic chemistry for exploring new reactions and mechanisms involving bicyclic compounds.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Enzyme Inhibition Assays: Investigating whether this compound inhibits specific enzymes could reveal its potential therapeutic uses.
  • Binding Affinity Studies: Assessing how well this compound binds to target proteins or receptors can provide insights into its mechanism of action.
  • Toxicological Studies: Evaluating any adverse effects on cellular systems will help ascertain safety profiles for potential applications.

These studies are essential for advancing knowledge about the compound's efficacy and safety in various applications .

Several compounds share structural similarities with 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate:

Compound NameStructureUnique Features
4-isopropyl-1-methylcarbamateBicyclic structureLacks sulfonyl group
N-(4-chlorobenzyl)-N-[4-methylphenylsulfonyl]carbamateSimilar sulfonamide structureDifferent halogen substitution
Benzimidazole derivativesDifferent bicyclic frameworkKnown for diverse biological activities

These compounds illustrate variations in functional groups and structural frameworks that may influence their biological activities and chemical reactivity, highlighting the uniqueness of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate within this class of compounds .

XLogP3

4.8

Dates

Last modified: 04-14-2024

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